molecular formula C6H10BrNO B1375150 2-Bromo-N-cyclopropyl-N-methylacetamide CAS No. 1204333-31-2

2-Bromo-N-cyclopropyl-N-methylacetamide

Cat. No.: B1375150
CAS No.: 1204333-31-2
M. Wt: 192.05 g/mol
InChI Key: GEJLORJRCZILIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-N-cyclopropyl-N-methylacetamide is an organic compound with the molecular formula C6H10BrNO and a molecular weight of 192.06 g/mol . It is characterized by the presence of a bromine atom, a cyclopropyl group, and a methylacetamide moiety. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-cyclopropyl-N-methylacetamide typically involves the bromination of N-cyclopropyl-N-methylacetamide. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-cyclopropyl-N-methylacetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The compound can be reduced to form N-cyclopropyl-N-methylacetamide using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidative conditions can lead to the formation of corresponding amides or carboxylic acids.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products Formed

    Nucleophilic substitution: Formation of substituted amides.

    Reduction: Formation of N-cyclopropyl-N-methylacetamide.

    Oxidation: Formation of carboxylic acids or amides.

Scientific Research Applications

2-Bromo-N-cyclopropyl-N-methylacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-N-cyclopropyl-N-methylacetamide involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The cyclopropyl and methylacetamide groups contribute to the compound’s stability and reactivity, allowing it to interact with various molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-N-methylacetamide: Lacks the cyclopropyl group, making it less sterically hindered.

    N-Cyclopropyl-N-methylacetamide: Lacks the bromine atom, reducing its reactivity in nucleophilic substitution reactions.

    2-Bromoacetamide: Lacks both the cyclopropyl and methyl groups, making it a simpler molecule with different reactivity.

Uniqueness

2-Bromo-N-cyclopropyl-N-methylacetamide is unique due to the presence of both the cyclopropyl and bromine groups, which impart distinct steric and electronic properties. These features make it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

IUPAC Name

2-bromo-N-cyclopropyl-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrNO/c1-8(5-2-3-5)6(9)4-7/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEJLORJRCZILIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CC1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.